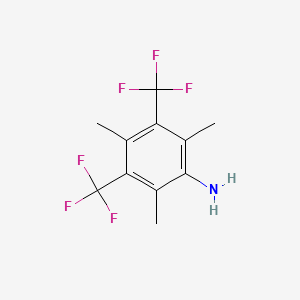
2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl groups and methyl groups attached to an aniline core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline typically involves the reduction of 3,5-bis(trifluoromethyl)nitrobenzene. The process includes the following steps:
Reduction: 3,5-bis(trifluoromethyl)nitrobenzene is reduced using a catalyst such as palladium on carbon in the presence of hydrogen gas.
Purification: The reaction mixture is then cooled, filtered, concentrated, and distilled to obtain this compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, especially at the trifluoromethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Shares the trifluoromethyl groups but lacks the additional methyl groups.
2,5-Bis(trifluoromethyl)aniline: Similar structure but with different positioning of trifluoromethyl groups.
2,4,6-Tris(trifluoromethyl)aniline: Contains an additional trifluoromethyl group, making it more fluorinated.
Uniqueness
2,4,6-Trimethyl-3,5-bis(trifluoromethyl)aniline is unique due to the combination of trifluoromethyl and methyl groups, which impart distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring these characteristics.
Properties
CAS No. |
90679-50-8 |
|---|---|
Molecular Formula |
C11H11F6N |
Molecular Weight |
271.20 g/mol |
IUPAC Name |
2,4,6-trimethyl-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F6N/c1-4-7(10(12,13)14)5(2)9(18)6(3)8(4)11(15,16)17/h18H2,1-3H3 |
InChI Key |
ZVVAPHHZCGWDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(F)(F)F)C)N)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















